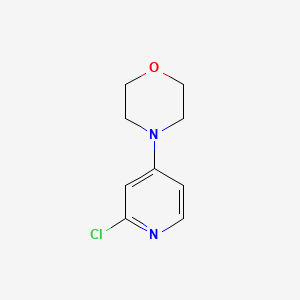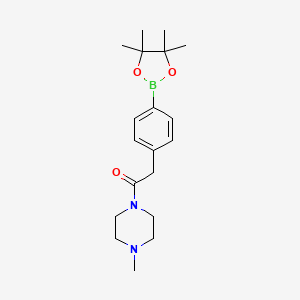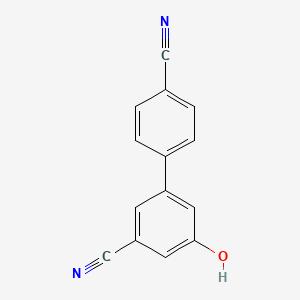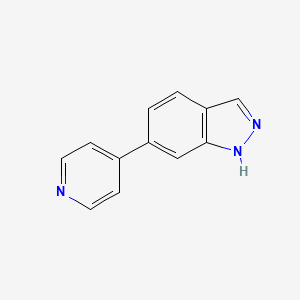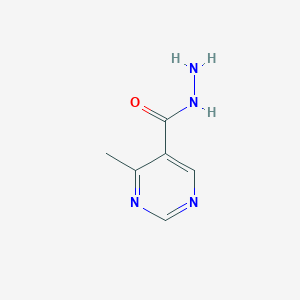
7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
“7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C19H16ClNO and a molecular weight of 309.79 . It’s used for proteomics research .
Synthesis Analysis
The synthesis of quinoline compounds, such as “this compound”, has been a topic of interest in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core with dimethyl groups at the 7 and 8 positions, a 3-methylphenyl group at the 2 position, and a carbonyl chloride group at the 4 position .Applications De Recherche Scientifique
1. Chemical Synthesis and Transformations
A significant area of research involving quinoline derivatives focuses on their synthesis and chemical transformations. For instance, Stringer et al. (1984) and Stringer et al. (1985) explored novel ring transformations during the reactions of certain dihydro-2H-1-benzazepin-2-ones with phosphoryl chloride, leading to the formation of products like 7H-[1]benzazepino-[1′,2′:1,2]pyrrolo[5,4-b]quinoline, which is structurally related to quinoline derivatives (Stringer et al., 1984) (Stringer et al., 1985).
2. Corrosion Inhibition Properties
Quinoline derivatives, such as the one , have been studied for their corrosion inhibition properties. Singh et al. (2016) analyzed quinoline derivatives as green corrosion inhibitors for mild steel in an acidic medium, demonstrating their effectiveness in this context. This research highlights the potential application of quinoline derivatives in materials science and engineering (Singh et al., 2016).
3. Structural and Chemical Studies
Quinoline derivatives are also a subject of interest in structural and chemical studies. Jiang et al. (2003) focused on the design, synthesis, and structural studies of helical, quinoline-derived oligoamide foldamers, which showcases the relevance of these compounds in advanced chemical research (Jiang et al., 2003).
4. Quantum Chemical Studies
In addition, Fatma et al. (2015) conducted a study involving quantum chemical analyses on 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, a compound structurally related to quinolines. This kind of research provides valuable insights into the electronic and molecular properties of quinoline derivatives (Fatma et al., 2015).
5. Antimicrobial Activity
Research on quinoline derivatives also extends into the field of biomedicine, particularly in assessing their antimicrobial properties. Empel et al. (2018) explored the synthesis and antimicrobial activity of sulfur derivatives of quinolinium salts, indicating the potential of quinoline derivatives in developing new antimicrobial agents (Empel et al., 2018).
Orientations Futures
The future directions for research on “7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride” could include further exploration of its synthesis, chemical reactions, and potential applications in various fields. As it’s used for proteomics research , it could be interesting to explore its interactions with various proteins and its potential use in drug discovery and development.
Propriétés
IUPAC Name |
7,8-dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-11-5-4-6-14(9-11)17-10-16(19(20)22)15-8-7-12(2)13(3)18(15)21-17/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKBZEGKLZFUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2',3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422153.png)
